molecular formula C16H14F3NO3S B2831071 Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate CAS No. 1235236-45-9

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate

Cat. No.: B2831071
CAS No.: 1235236-45-9
M. Wt: 357.35
InChI Key: NCJOAIQWWDUDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate” includes a benzoate group, a thiophene ring, and a trifluoroethyl group. The exact structure would require more detailed analysis or experimental data.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties would require more detailed analysis or experimental data.

Scientific Research Applications

Synthesis and Material Properties

A study by Aydın and Kaya (2013) detailed the synthesis of novel copolymers containing carbazole, employing compounds related to Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate. These materials were developed for their electrochromic properties, indicating potential applications in smart windows, displays, and low-energy consumption devices (Aydın & Kaya, 2013).

Crystal Engineering

Johnstone et al. (2010) demonstrated the use of pressure as a tool in crystal engineering, affecting the phase transition of structures with high-Z′, which is significant for the development of materials with tailored properties (Johnstone et al., 2010).

Polymer Solar Cells

An application in renewable energy was explored by Qin et al. (2009), who designed and synthesized an alternating copolymer for high-efficiency polymer solar cells. This research underscores the importance of structural design in developing materials for solar energy conversion (Qin et al., 2009).

Electrochemical and Electrochromic Properties

Hu et al. (2013) investigated the electrochemical and electrochromic properties of polymers derived from donor-acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB). Such materials are valuable for their potential in electrochromic devices, offering insights into the development of energy-efficient display technologies (Hu et al., 2013).

Nonlinear Optical (NLO) Properties

Ashfaq et al. (2021) conducted a study on unsymmetrical acyl thiourea derivatives, focusing on their third-order nonlinear optical (NLO) properties. This research highlights the potential of such compounds in NLO applications, which are crucial for the development of optical computing and communications technologies (Ashfaq et al., 2021).

Properties

IUPAC Name

methyl 4-[thiophen-3-ylmethyl(2,2,2-trifluoroethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-23-15(22)13-4-2-12(3-5-13)14(21)20(10-16(17,18)19)8-11-6-7-24-9-11/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJOAIQWWDUDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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